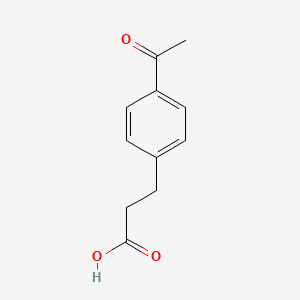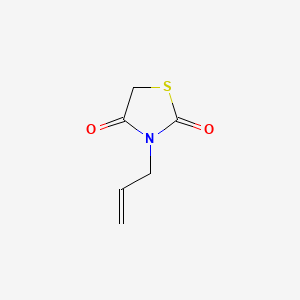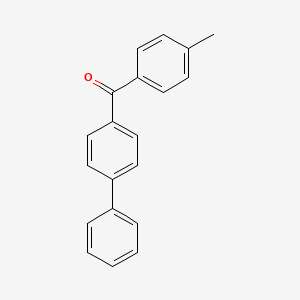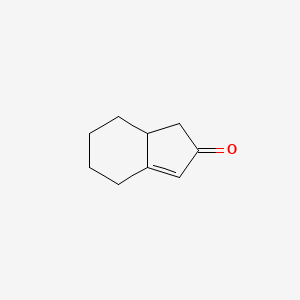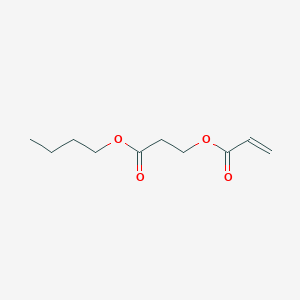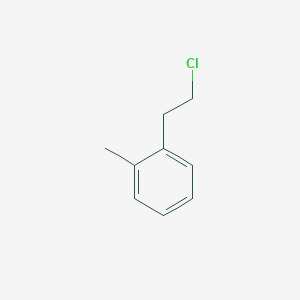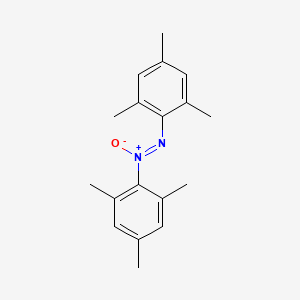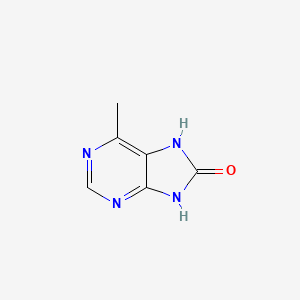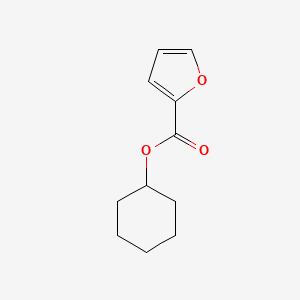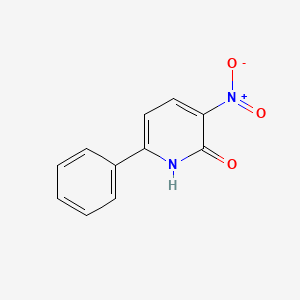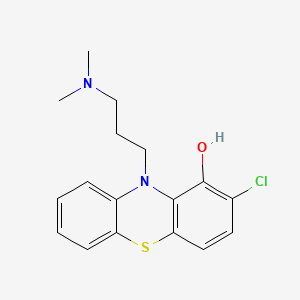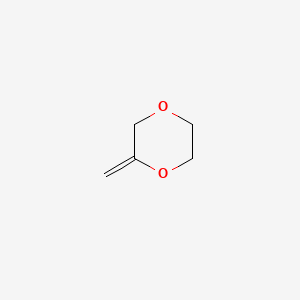
p-Dioxane, methylene-
Overview
Description
P-Dioxanone, also known as 1,4-dioxan-2-one, is a lactone of 2-(2-hydroxyethoxy)acetic acid . It is a monomer that can undergo ring-opening polymerization to give polydioxanone, a biodegradable implant material . It is isomeric to trimethylene carbonate (1,3-dioxan-2-one) . Pure p-dioxanone is a white crystalline solid with a melting point of 28 °C .
Synthesis Analysis
The common synthetic process for p-dioxanone is continuous gas-phase dehydrogenation of diethylene glycol on a copper or copper chromite catalyst at 280 °C . This gives yields of up to 86% . Removal of excess diethylene glycol is crucial to the stability of the product as a monomer . Further purification with recrystallization, vacuum distillation , or melt crystallization allows purities of >99.5% to be achieved .Molecular Structure Analysis
The molecular structure of p-Dioxanone was determined using highly correlated CCSD(T) method and the cc-pCVXZ basis set series from double- to quadruple-zeta .Chemical Reactions Analysis
P-Dioxanone can undergo ring-opening polymerization catalyzed by organic compounds of tin, such as tin (II) octoate or dibutyltin dilaurate, or by basic alkoxides such as aluminium isopropoxide . This affords polydioxanone, a biodegradable, semicrystalline and thermally labile polymer with uses in industry and medicine . Depolymerization back to the monomer is triggered at 100 °C . Photosensitized O2 plays a vital role in the generation of carbon-centered radicals for both the addition of active methylene compounds to alkenes and the ring closure .Physical And Chemical Properties Analysis
P-Dioxanone is a synthetic industrial chemical that is completely miscible in water . It is highly mobile and has not been shown to readily biodegrade in the environment .Scientific Research Applications
1. Extraction and Analysis in Environmental Monitoring
Research conducted by Lee Sang-Ho (2006) focused on the extraction and analysis of 1,4-dioxane, particularly for detecting its presence in tap water in South Korea. The study developed methods to accurately and precisely detect the concentration of 1,4-dioxane in industrial wastewater, using methylene chloride for the extraction process. This research is crucial for environmental monitoring and ensuring water safety (Lee Sang-Ho, 2006).
2. Development in Polymer Science
Hsu, Rodriguez-Parada, and Percec (1987) explored the use of 1,3-dioxane derivatives in the creation of side-chain liquid crystalline polysiloxanes. These compounds, synthesized with methylene units, were studied for their phase behavior and potential applications in polymer science (Hsu, Rodriguez-Parada, & Percec, 1987).
3. Role in Organic Chemistry and Polymerization
Malhotra (1978) examined the polymerization of α-Methylstyrene in p-dioxane with potassium as an initiator. This study provided insights into the reaction products and the use of p-dioxane in the context of organic chemistry and polymer synthesis (Malhotra, 1978).
4. Photocatalytic and Oxidative Processes
Coleman, Vimonses, Leslie, and Amal (2007) researched the degradation of 1,4-dioxane in water using TiO2 based photocatalytic and H2O2/UV processes. This study is significant in the context of water treatment and the removal of toxic compounds from water bodies (Coleman, Vimonses, Leslie, & Amal, 2007).
5. In Biodegradation Studies
Mahendra and Alvarez-Cohen (2006) explored the kinetics of 1,4-dioxane biodegradation by monooxygenase-expressing bacteria. This research contributes to our understanding of bioremediation and the microbial degradation of environmental contaminants (Mahendra & Alvarez-Cohen, 2006).
Safety And Hazards
Future Directions
Para-dioxanone, a typical monomer for high-performance biomedical polymers, is generally obtained from the catalytic dehydrogenation of diethylene glycol . In the future, the effects of catalyst properties on the performance of para-dioxanone production will be systematically explored by combined techniques .
properties
IUPAC Name |
2-methylidene-1,4-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-5-4-6-2-3-7-5/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDRRSKRJPTTOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1COCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291650 | |
| Record name | p-Dioxane, methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Dioxane, methylene- | |
CAS RN |
3984-19-8 | |
| Record name | p-Dioxane, methylene- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Dioxane, methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



